Oral Bioavailability of A-1293201 vs. In-Class Comparators
A-1293201 demonstrates high oral bioavailability (F = 59%), a critical differentiator for in vivo studies [1]. This contrasts sharply with many other NAMPT inhibitors, such as GMX1778 (CHS-828), which has an oral bioavailability of F = 14%, and FK866, which exhibits very low oral bioavailability (F ~ 1%) and is typically administered intraperitoneally [2]. A related series compound, Compound 14, achieved F = 100%, further highlighting the oral tractability of this isoindoline urea series [1].
| Evidence Dimension | Oral Bioavailability (F) |
|---|---|
| Target Compound Data | F = 59% |
| Comparator Or Baseline | GMX1778 (CHS-828): F = 14%; FK866: F ~ 1%; Compound 14: F = 100% |
| Quantified Difference | 4.2-fold higher than GMX1778; >50-fold higher than FK866 |
| Conditions | Oral administration in mouse pharmacokinetic studies |
Why This Matters
High oral bioavailability simplifies in vivo dosing, reduces animal stress, and is essential for preclinical models requiring chronic, non-invasive drug administration.
- [1] Curtin, M. L., et al. (2017). SAR and characterization of non-substrate isoindoline urea inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 27(15), 3480-3485. View Source
- [2] Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. View Source
